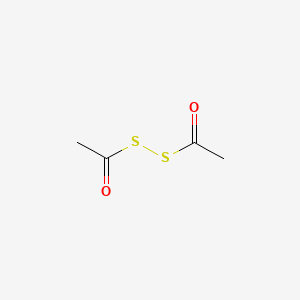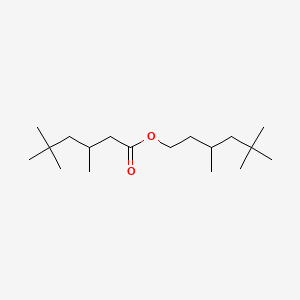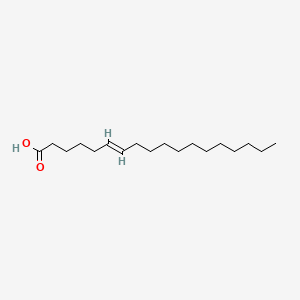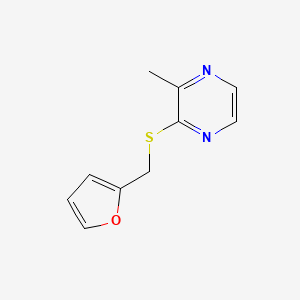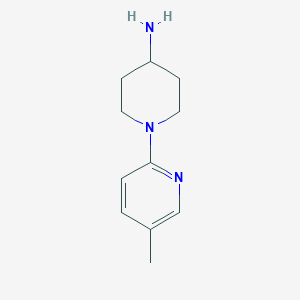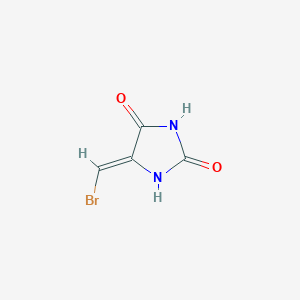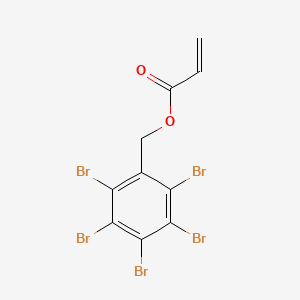
(Pentabromophenyl)methyl acrylate
説明
“(Pentabromophenyl)methyl acrylate” is a synthetic compound that has gained attention in recent years due to its potential applications in various fields. It is a substance that is registered and used in various industrial sites .
Synthesis Analysis
The synthesis of (meth)acrylate monomers, such as “(Pentabromophenyl)methyl acrylate”, is often carried out in a continuous flow process . This process involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine in a tubular reactor . The synthesis is carried out over a period of 4 hours without clogging or pressure build-up .Molecular Structure Analysis
The molecular formula of “(Pentabromophenyl)methyl acrylate” is C10H5Br5O2 . Its molecular weight is 556.66500 .Physical And Chemical Properties Analysis
“(Pentabromophenyl)methyl acrylate” has a density of 2.371 g/cm3, a boiling point of 477.7ºC, and a melting point of 115-116ºC . Its flash point is 242.7ºC .科学的研究の応用
Flame Retardant for Polypropylene Block Copolymers
Combinations between poly(pentabromobenzyl acrylate), and highly pure and surface treated magnesium hydroxide offer improved flame retardant systems for polypropylene block copolymers . This combination enables to reduce significantly the need for high loadings of antimony trioxide used as a synergist . These flame retardant blends contribute to good melt flow properties, significant increase of thermal dimensional stability and ease to recycle scraps online or at the end of life of plastic parts .
Smoke Reduction
The presence of magnesium hydroxide in the flame retardant blends of poly(pentabromobenzyl acrylate) provides a drastic smoke reduction . This is a significant benefit, especially in case of a fire.
Environmental Safety
The high molecular weight of poly(pentabromobenzyl acrylate) makes it unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue . This makes it a safer option for use in various applications.
Flame Retardant for Polystyrene
Poly(pentabromobenzyl acrylate) can be blended with polystyrene to create a flame-retardant material . The higher the percentage of poly(pentabromobenzyl acrylate) in the blend, the higher the combustion temperature .
Formation of Nano/Micro Sized Particles
Polymerization of pentabromobenzyl acrylate in methyl ethyl ketone can yield novel, flame retardant nano/micro sized particles . These particles can have sizes of 0.06 ± 0.01 and 1.70 ± 0.23 μm .
Treatment for Polyamide (PA6)
Polyamide (PA6) treated with pentabromobenzyl acrylate and montorillonite (OMMT) has been described in a study . This treatment can potentially enhance the properties of PA6 for various applications.
Safety and Hazards
作用機序
Target of Action
Pentabromobenzyl acrylate, also known as (Pentabromophenyl)methyl acrylate, is primarily used as a flame retardant . Its primary targets are polymers, such as polypropylene block copolymers , where it acts to reduce their flammability.
Mode of Action
The compound forms copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . These particles contribute to the flame retardant properties of the material .
Biochemical Pathways
It’s known that the compound contributes to the flame retardant properties of materials by forming copolymers with styrene .
Pharmacokinetics
Due to its high molecular weight, it is unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue .
Result of Action
The primary result of Pentabromobenzyl acrylate’s action is the reduction of flammability in the materials it is applied to . It contributes to good melt flow properties, significant increase of thermal dimensional stability, and ease to recycle scraps online or at the end of life of plastic parts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentabromobenzyl acrylate. For instance, the presence of magnesium hydroxide in the environment can enhance the flame retardant properties of the compound . Furthermore, the compound has excellent thermal chemical stability, which means it can maintain its efficacy under various temperature conditions .
特性
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKDVZMVHOLESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59447-57-3 | |
| Record name | Poly(pentabromobenzyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9052719 | |
| Record name | (Pentabromophenyl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
59447-55-1 | |
| Record name | Pentabromobenzyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Pentabromophenyl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentabromophenyl)methyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K55L5VE7PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



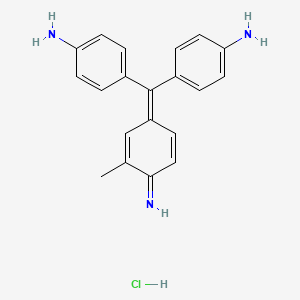
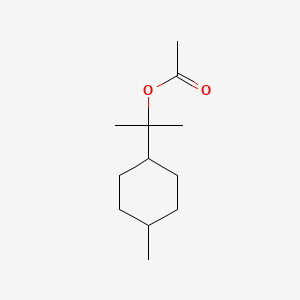
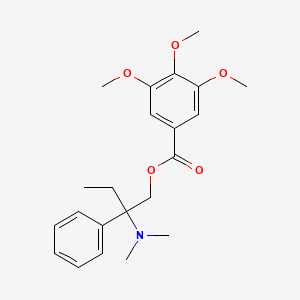
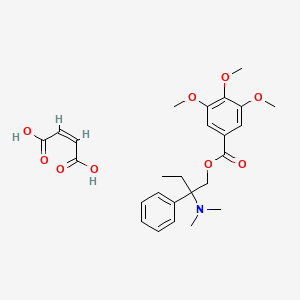
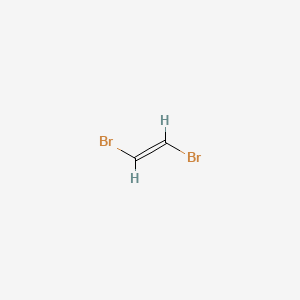
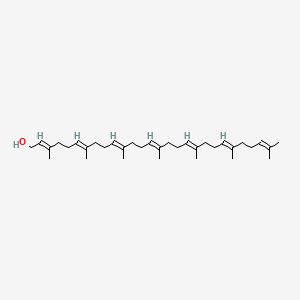
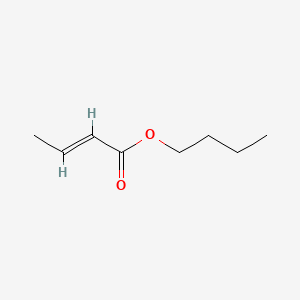
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3427416.png)
